![molecular formula C8H13N3O2 B1524363 2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione CAS No. 1009597-84-5](/img/structure/B1524363.png)
2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Overview
Description
“2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione” is a chemical compound with the CAS Number: 1009597-84-5 . It has a molecular weight of 183.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The compound has a complex structure with a total of 27 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 double bonds, 2 six-membered rings, 1 ten-membered ring, 2 tertiary amides (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.21 . It is solid in its physical form . The InChI code for the compound is 1S/C8H13N3O2/c1-10-5-7 (12)11-3-2-9-4-6 (11)8 (10)13/h6,9H,2-5H2,1H3 .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione: derivatives have been investigated for their potential as CDK2 inhibitors . CDK2 is a critical protein kinase involved in the regulation of the cell cycle, and its inhibition is a promising strategy for cancer therapy. These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range, indicating their potential as anticancer agents .
Antimicrobial Activity
The pyrazino[1,2-a]pyrazine scaffold, which includes the compound , has been associated with a broad spectrum of biological activities. Notably, derivatives of this scaffold have exhibited antibacterial action against both gram-positive and gram-negative microorganisms . This suggests that the compound could be a valuable addition to the arsenal of antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.
Kinase Inhibition for Disease Treatment
Derivatives of the compound have been evaluated for their kinase inhibitory activity , which is crucial for the treatment of diseases where dysregulated kinase activity is a factor . The inhibition of specific kinases can lead to therapeutic effects in conditions such as inflammation, neurodegenerative diseases, and metabolic disorders.
Antiproliferative Properties in Melanoma Cells
Research has shown that certain pyrazino-fused compounds, related to the compound of interest, possess antiproliferative properties in melanoma cells . This indicates a potential application in the development of treatments for melanoma, a serious form of skin cancer.
Antidepressant and Anticancer Properties
The structural motif of pyrazino[1,2-a]pyrazine is present in compounds known for their antidepressant and anticancer properties . This highlights the compound’s relevance in the synthesis of bioactive molecules that could lead to new therapies for depression and cancer.
Antioxidant Potential
Compounds containing the pyrazino[1,2-a]pyrazine ring system have been synthesized and evaluated for their antioxidant potential . Antioxidants are important for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging.
Safety and Hazards
properties
IUPAC Name |
2-methyl-3,6,7,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-10-5-7(12)11-3-2-9-4-6(11)8(10)13/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWGCEBRIXQAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2CCNCC2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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